Cas no 1114653-95-0 (2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a specialized benzothiazine derivative featuring dual chlorophenyl substituents, enhancing its reactivity and structural stability. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in synthesizing biologically active molecules. The presence of the sulfone (1,1-dione) moiety contributes to its electron-withdrawing properties, facilitating nucleophilic substitution reactions. Its well-defined crystalline structure ensures high purity and reproducibility in synthetic applications. Researchers value this compound for its versatility in heterocyclic chemistry, particularly in constructing complex scaffolds for drug discovery. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114653-95-0 structure
Product Name:2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114653-95-0
MF:C21H13Cl2NO3S
MW:430.303822278976
CID:5388280
Update Time:2025-10-30

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
    • 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • Inchi: 1S/C21H13Cl2NO3S/c22-15-7-5-14(6-8-15)21(25)20-13-24(17-11-9-16(23)10-12-17)18-3-1-2-4-19(18)28(20,26)27/h1-13H
    • InChI Key: LKXLXTDUVQPNGD-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)C=C1)(C1=CN(C2=CC=C(Cl)C=C2)C2=CC=CC=C2S1(=O)=O)=O

Experimental Properties

  • Density: 1.482±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 608.4±55.0 °C(Predicted)
  • pka: -7.27±0.40(Predicted)

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

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Additional information on 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Introduction to 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1114653-95-0)

The compound 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1114653-95-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate aromatic and heterocyclic structure, has garnered attention due to its unique chemical properties and promising biological activities. The presence of multiple chloro substituents and a benzothiazine core enhances its reactivity and binding affinity, making it a valuable candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of benzothiazine derivatives in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione contributes to its ability to interact with various biological targets. For instance, the chloro substituents at the 4-position of both the benzoyl and phenyl rings enhance electrophilicity, facilitating nucleophilic addition reactions that are crucial for drug-molecule interactions.

In the context of modern drug development, the synthesis and optimization of such heterocyclic compounds are pivotal. The benzothiazine core provides a stable aromatic system with a sulfur atom that can participate in hydrogen bonding and other non-covalent interactions with biological targets. This structural motif is particularly relevant in the design of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The dual chloro substitution on the phenyl ring further enhances the compound's potential as a kinase inhibitor by increasing its lipophilicity and binding affinity.

One of the most compelling aspects of 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione is its versatility in chemical modifications. Researchers can exploit the reactive sites within its structure to introduce additional functional groups or link it to other pharmacophores. This flexibility allows for the rapid development of novel analogs with tailored biological activities. For example, recent studies have demonstrated that modifications at the 1-position of the benzothiazine ring can significantly alter the compound's pharmacokinetic profile, enhancing its bioavailability and target specificity.

The compound's potential as an antimicrobial agent is another area of interest. The combination of chloro substituents and the benzothiazine scaffold creates a structure that can disrupt bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies have shown promising results when tested against various bacterial strains, including multidrug-resistant pathogens. This makes 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione a promising candidate for further development as an antibiotic or antiseptic.

In addition to its antimicrobial properties, this compound has shown potential in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. The ability of 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione to modulate inflammatory pathways may make it an effective therapeutic agent. Research has indicated that it can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and associated symptoms.

The synthesis of 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include condensation reactions between appropriately substituted precursors followed by cyclization to form the benzothiazine core. The introduction of chloro substituents is typically achieved through electrophilic aromatic substitution reactions or nucleophilic aromatic substitution on pre-functionalized aromatic rings. These synthetic strategies ensure high yields and purity, which are critical for pharmaceutical applications.

The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target enzymes and receptors using biochemical assays. These assays have provided valuable insights into its mechanism of action and potential side effects. In vivo studies have further validated its therapeutic potential by demonstrating efficacy in animal models of inflammation and infection. These findings support further clinical development efforts aimed at translating this compound into a viable drug candidate.

The future direction for research on 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione includes optimizing its chemical structure for improved pharmacokinetic properties and exploring new therapeutic indications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this process by predicting how structural modifications will affect biological activity. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.

In conclusion,2-(۴chlorobenzeoil)۴(۴chlorofenil)۴ه۱لبتا۶۴بنزوتیازین۱،۱دیون (CAS No. 111۴۶۵۳۹۵۰) represents a promising lead compound with diverse biological activities ranging from antimicrobial to anti-inflammatory effects. Its unique structural features make it an attractive candidate for further pharmaceutical development. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one، it is likely that ۲(۴chlorobenzoil)۴(۴chlorofenil)۴ه۱لبتا۶۴بنزوتیازین۱،۱دیون will play an increasingly important role in addressing global health challenges.

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